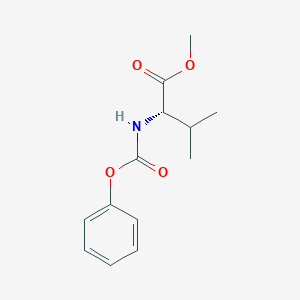

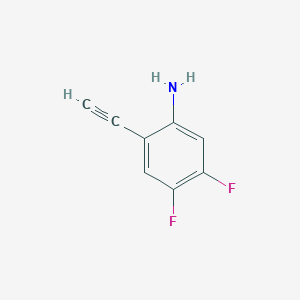

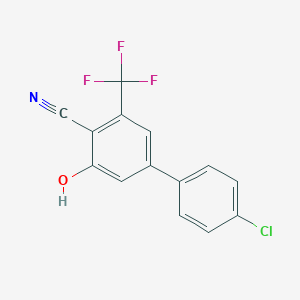

4-(4-氯苯基)-2-羟基-6-(三氟甲基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a suitable benzene derivative. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The chlorophenyl group might be introduced through electrophilic aromatic substitution, and the nitrile group could be added using a cyanation reaction .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . This group is known to significantly influence the electronic properties of the molecules it is part of due to its high electronegativity .

Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of adjacent protons . The nitrile group could participate in various reactions, such as hydrolysis or reduction .

科学研究应用

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its multiple reactive sites make it a versatile precursor for the construction of complex molecules. For instance, it is a key intermediate in the production of bicarutamide , a medication used in prostate cancer therapy .

Antifungal Agent Development

The trifluoromethyl group in this compound is known for its bioactivity, making it a valuable component in the development of antifungal agents. Research has shown that derivatives of this compound exhibit significant antifungal activity, particularly against molds, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L .

作用机制

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

属性

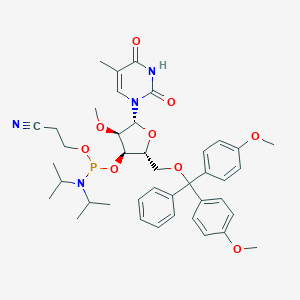

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile' involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzonitrile", "4-trifluoromethylphenol", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: 4-chlorobenzonitrile is reacted with sodium hydride in dimethylformamide to form the corresponding phenyl anion intermediate.", "Step 2: The phenyl anion intermediate is then reacted with 4-trifluoromethylphenol in the presence of hydrochloric acid to form the desired product, 4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile.", "Step 3: The crude product is purified by recrystallization from acetone/ethanol mixture to obtain the pure compound." ] } | |

CAS 编号 |

147381-62-2 |

产品名称 |

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |

分子式 |

C14H7ClF3NO |

分子量 |

297.66 g/mol |

IUPAC 名称 |

4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |

InChI 键 |

JTJAFFNQUGGOQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。